5-Aminooxypentan-2-ol;hydrochloride

Description

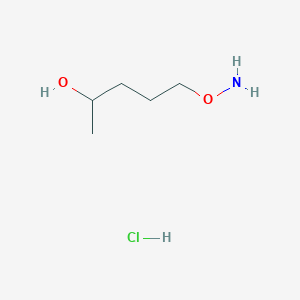

5-Aminooxypentan-2-ol hydrochloride is a hydrochloride salt of the amino alcohol 5-aminooxypentan-2-ol. Structurally, it consists of a linear pentan-2-ol backbone with an aminooxy (-ONH₂) group at the 5-position and a hydroxyl (-OH) group at the 2-position.

Properties

IUPAC Name |

5-aminooxypentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-5(7)3-2-4-8-6;/h5,7H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRIXKDRUPBXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCON)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminooxypentan-2-ol;hydrochloride typically involves the reaction of 5-hydroxypentanal with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminooxypentan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5-Aminooxypentan-2-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Aminooxypentan-2-ol;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by forming stable complexes with the active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

- Structure: Bicyclic framework (bicyclo[2.2.2]octane) with amino (-NH₂), hydroxymethyl (-CH₂OH), and hydroxyl (-OH) groups.

- Key Differences: The bicyclic system introduces steric constraints and rigidity, unlike the linear chain of 5-aminooxypentan-2-ol hydrochloride. Both compounds share hydroxyl and amino groups but differ in spatial arrangement and reactivity .

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride (Imp. A)

- Structure : Pteridine ring system with diamine groups and a hydroxymethyl side chain.

- Key Differences: The aromatic pteridine core contrasts sharply with the aliphatic backbone of 5-aminooxypentan-2-ol hydrochloride. Both compounds contain amino and hydroxyl groups, but Imp. A’s conjugated system may confer UV activity or fluorescence, relevant in analytical detection .

Aminopterin (Imp. B)

- Structure: Complex molecule featuring a pteridine ring, glutamate moiety, and aminobenzoyl group.

- Key Differences: Aminopterin’s polycyclic structure and multiple functional groups (carboxylic acid, amines) enable interactions with enzymes like dihydrofolate reductase, unlike the simpler amino alcohol framework of 5-aminooxypentan-2-ol hydrochloride .

Analytical Properties

Biological Activity

5-Aminooxypentan-2-ol;hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amino alcohol derivative characterized by the presence of an amino group, a hydroxyl group, and a pentane chain. Its molecular formula is CHClNO, and it typically exists as a hydrochloride salt to enhance solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound can interact with specific receptors, potentially altering signaling pathways associated with cell survival and growth.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, particularly in models of neurodegeneration.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting a role in cancer therapy.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against oxidative stress | |

| Anticancer | Inhibition of tumor cell proliferation |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, the neuroprotective effects of this compound were assessed using models of induced oxidative stress. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in reduced markers of neuronal damage compared to control groups. These findings suggest its potential application in neurodegenerative diseases.

Case Study 3: Anticancer Activity

A comprehensive study evaluated the anticancer activity of this compound on human cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values ranging from 15 to 30 µM, indicating effective cytotoxicity against these cancer types. Further mechanistic studies revealed that it induces apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.